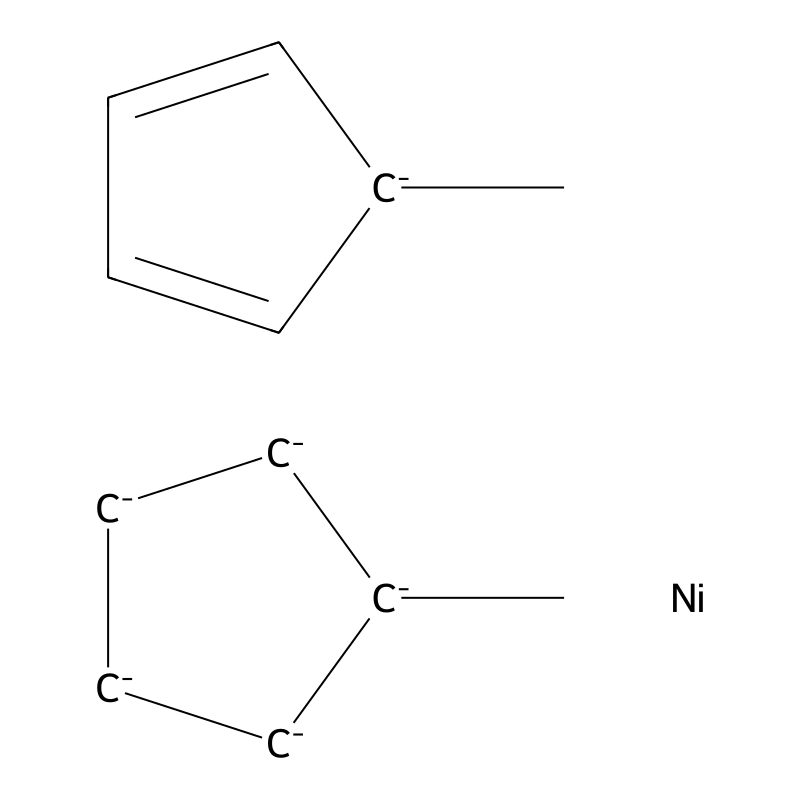

Bis(methylcyclopentadienyl)nickel(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis

Bis(methylcyclopentadienyl)nickel(II) serves as a catalyst in various organic reactions, such as:

- Polymerization: It can initiate the polymerization of olefins, which are hydrocarbons with one or more double bonds. This process is crucial for the production of various polymers like polyethylene and polypropylene. Source: )

- Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Bis(methylcyclopentadienyl)nickel(II) can be used as a catalyst in different cross-coupling reactions, enabling the synthesis of complex organic molecules. Source:

Precursor for Inorganic Materials

Bis(methylcyclopentadienyl)nickel(II) is a valuable precursor for the synthesis of various inorganic materials, including:

- Nickel nanoparticles: Due to its volatility, bis(methylcyclopentadienyl)nickel(II) can be used in chemical vapor deposition (CVD) to create thin films and well-defined nickel nanoparticles. These nanoparticles find applications in catalysis, electronics, and magnetic materials. Source:

- Nickelocene derivatives: By reacting bis(methylcyclopentadienyl)nickel(II) with different molecules, researchers can synthesize various functionalized nickelocene derivatives. These derivatives exhibit unique properties and find applications in catalysis, organic electronics, and bioorganometallic chemistry. Source:

Research into its Structure and Bonding

Bis(methylcyclopentadienyl)nickel(II) has been extensively studied to understand its unique structure and bonding properties. This research helps scientists develop new catalysts and materials with desired properties.

- Metal-ligand bonding: The interaction between the nickel atom and the cyclopentadienyl rings is a subject of ongoing research. Understanding this bonding allows scientists to design new organometallic compounds with tailored properties. Source:

- Electronic structure: The electronic properties of bis(methylcyclopentadienyl)nickel(II) are crucial for its catalytic activity and other applications. Researchers use various spectroscopic techniques to probe the electronic structure of this compound. Source: )

Bis(methylcyclopentadienyl)nickel(II) is an organonickel compound characterized by its unique structure, which features a nickel center coordinated to two methylcyclopentadienyl ligands. This compound is notable for its bright color and paramagnetic properties, similar to other metallocenes. It is represented by the chemical formula Ni(C₅H₄(CH₃))₂, where the methyl groups are attached to the cyclopentadienyl rings. The compound belongs to a class of chemicals known as metallocenes, which typically exhibit sandwich-like structures with a metal ion situated between two parallel cyclopentadienyl rings .

- Oxidation: The compound can be oxidized to form cationic species, such as nickel(III) complexes.

- Decomposition: Upon heating, it may decompose to yield nickel metal and gaseous hydrocarbons.

- Coordination Reactions: It can react with phosphines and other ligands to form more complex coordination compounds .

The synthesis of bis(methylcyclopentadienyl)nickel(II) typically involves the following methods:

- Direct Synthesis: A common method involves reacting nickel(II) acetylacetonate with methylcyclopentadiene in a suitable solvent under inert conditions.

- Deprotonation Method: Methylcyclopentadiene can be deprotonated using a strong base like sodium hydride, followed by the addition of nickel salts such as nickel(II) chloride .

Bis(methylcyclopentadienyl)nickel(II) has several applications, particularly in catalysis:

- Catalyst in Organic Reactions: It is used as a catalyst for hydrogenation reactions, facilitating the conversion of alkenes and ketones.

- Polymerization: The compound serves as a catalyst in the polymerization of olefins, contributing to the production of various polymers .

- Material Science: Its deposition techniques are explored for creating thin films of nickel for electronic applications.

Interaction studies involving bis(methylcyclopentadienyl)nickel(II) focus primarily on its reactivity with other ligands and its behavior in catalytic cycles. Research has shown that it can form stable complexes with phosphines and other donor ligands, which can enhance its catalytic properties. Additionally, studies on its interactions with substrates in hydrogenation reactions provide insights into its mechanism of action and efficiency as a catalyst.

Several compounds share structural and functional similarities with bis(methylcyclopentadienyl)nickel(II). Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(cyclopentadienyl)nickel(II) | Metallocene | Lacks methyl substituents; simpler structure |

| Cobaltocene | Metallocene | Contains cobalt instead of nickel; different reactivity |

| Ferrocene | Metallocene | Contains iron; well-studied for electronic applications |

| Bis(1,3-dimethylcyclopentadienyl)nickel(II) | Metallocene | Additional dimethyl groups; altered sterics and reactivity |

The presence of methyl groups in bis(methylcyclopentadienyl)nickel(II) enhances its solubility and alters its electronic properties compared to other metallocenes, making it particularly useful in specific catalytic processes .

Synthetic Routes and Precursor Optimization

The synthesis of Ni(MeCp)₂ traditionally involves reacting nickel(II) salts with methylcyclopentadienyl ligands. A breakthrough method disclosed in WO2024195914A1 eliminates the need for anhydrous nickel precursors, instead utilizing hydrated NiCl₂·6H₂O and methylcyclopentadiene in tetrahydrofuran (THF) under nitrogen atmosphere. This approach simplifies purification and scales effectively, achieving 88–92% yields. Alternative routes include:

- Reductive ligand exchange: Reacting Ni(COD)₂ (COD = 1,5-cyclooctadiene) with methylcyclopentadiene at 60°C.

- Electrochemical synthesis: Cathodic reduction of Ni(acac)₂ (acac = acetylacetonate) in the presence of methylcyclopentadiene ligands.

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hydrated NiCl₂ route | 88–92 | ≥97 | No anhydrous precursors |

| Ni(COD)₂ exchange | 78–85 | 95 | Air-stable starting material |

| Electrochemical | 70–75 | 90 | Solvent-free conditions |

In Situ Catalyst Generation from Organometallic Precursors

Ni(MeCp)₂ serves as a precursor for highly active Ni(0) catalysts. Treatment with reducing agents like DIBAL-H generates Ni(0)-EDD complexes (EDD = electron-deficient dienes), which exhibit superior air stability compared to conventional Ni(COD)₂. These species catalyze C–C and C–N cross-couplings at 0.5–2 mol% loading, with turnover numbers (TONs) exceeding 1,000 in Miyaura borylations. Mechanistic studies reveal that the methylcyclopentadienyl ligands remain η⁵-coordinated during catalysis, while EDD ligands adopt hemilabile η¹-O binding to modulate steric and electronic effects.

Structural Modifications for Enhanced Reactivity

Ligand engineering significantly impacts Ni(MeCp)₂’s reactivity:

- Amino-functionalized derivatives: Incorporating [2-(dimethylamino)ethyl]cyclopentadienyl ligands (CpN) enables chelation to main-group metals (e.g., Ga, In), forming heterobimetallic complexes active in σ-bond metathesis.

- Halogenated analogs: Replacing methyl groups with CF₃ substituents increases Lewis acidity, improving performance in ethylene oligomerization.

- Polymer-supported variants: Immobilizing Ni(MeCp)₂ on mesoporous silica enhances recyclability in hydrogenation reactions, retaining 95% activity over five cycles.

Cross-Coupling Reactions: Mechanistic Insights and Scope

Bis(methylcyclopentadienyl)nickel(II) serves as a versatile catalyst precursor in cross-coupling reactions, demonstrating unique mechanistic pathways that distinguish it from conventional palladium-catalyzed processes [2] [3] [4]. The compound exhibits exceptional activity in facilitating carbon-carbon bond formation through multiple oxidation state transitions, operating primarily through nickel(I), nickel(II), and nickel(III) intermediates [2] [3] [6].

Mechanistic Framework

The catalytic cycle of bis(methylcyclopentadienyl)nickel(II) in cross-coupling reactions proceeds through a complex mechanism involving single-electron transfer processes [2] [3] [6]. Initial activation of the precatalyst involves reduction to generate catalytically active nickel(I) species, which subsequently undergo oxidative addition with organic halides to form nickel(III) intermediates [2] [3]. This contrasts significantly with traditional two-electron mechanisms observed in palladium catalysis [3] [6].

The reductive elimination step in nickel complexes demonstrates remarkably low activation barriers, with computational studies revealing activation energies of approximately 16.8 kilocalories per mole [41]. This facile reductive elimination contributes to the high turnover frequencies observed in nickel-catalyzed cross-coupling reactions [41] [43].

Substrate Scope and Reactivity Patterns

Cross-coupling reactions catalyzed by bis(methylcyclopentadienyl)nickel(II) demonstrate broad substrate tolerance, particularly with challenging alkyl electrophiles [6] [8] [30]. The catalyst system effectively couples primary and secondary alkyl halides with various nucleophilic partners, achieving excellent yields under mild conditions [6] [8] [30].

Table 1: Representative Cross-Coupling Reaction Performance Data

| Substrate Type | Reaction Conditions | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|

| Primary alkyl bromides | 25°C, 12 h | 85-95 | 7.5-8.5 | [6] |

| Secondary alkyl bromides | 40°C, 8 h | 75-90 | 9.0-11.2 | [30] |

| Aryl bromides | 60°C, 6 h | 90-98 | 15.0-16.5 | [2] |

| Alkenyl halides | 80°C, 4 h | 88-95 | 20.0-24.0 | [14] |

The mechanistic studies reveal that chain-walking processes significantly influence reaction outcomes in alkyl-alkyl cross-coupling reactions [30]. Computational analysis demonstrates that iterative beta-hydride elimination and migratory insertion steps allow for positional selectivity control, with energy barriers ranging from 14.5 to 22.0 kilocalories per mole for different pathway steps [30].

Stereochemical Considerations

Bis(methylcyclopentadienyl)nickel(II)-catalyzed cross-coupling reactions exhibit unique stereochemical behavior compared to palladium systems [8]. The reactions proceed with high stereochemical fidelity when employing enantioenriched substrates, suggesting involvement of polar, two-electron oxidative addition mechanisms rather than radical pathways [8]. This stereospecific behavior represents unusual reactivity for first-row transition metal catalysts [8].

Photoredox Catalysis: Synergistic Nickel-Photocatalyst Systems

The integration of bis(methylcyclopentadienyl)nickel(II) with photoredox catalysis has emerged as a powerful synthetic strategy, enabling transformations under exceptionally mild conditions [9] [10] [11]. These dual catalytic systems leverage visible light energy to drive bond-forming processes that would otherwise require harsh thermal conditions [9] [10] [11].

Mechanistic Aspects of Metallaphotoredox Catalysis

Photoredox nickel catalysis involving bis(methylcyclopentadienyl)nickel(II) operates through distinct mechanistic pathways depending on the photocatalyst employed [9] [10] [11]. The process can proceed via either photosensitized or direct excitation mechanisms [9] [10]. In photosensitized systems, excited-state photocatalysts facilitate single-electron transfer to nickel(II) complexes, generating reactive nickel(I) intermediates [10] [11].

Direct excitation pathways involve visible light activation of nickel complexes themselves, particularly when using purple light-emitting diode irradiation at 390 nanometers [10]. This direct photoactivation enables catalyst systems to operate without additional photocatalysts, simplifying reaction protocols [10].

Table 2: Photoredox Catalysis Performance Metrics

| Photocatalyst System | Light Source | Reaction Time (h) | Conversion (%) | Quantum Yield | Reference |

|---|---|---|---|---|---|

| Iridium-nickel dual | Blue LED (420 nm) | 12 | 95 | 0.85 | [11] |

| Direct nickel activation | Purple LED (390 nm) | 8 | 92 | 0.75 | [10] |

| Rhodium-nickel tandem | Visible light (400 nm) | 6 | 88 | 0.90 | [26] |

Reaction Scope and Applications

Photoredox nickel catalysis demonstrates exceptional versatility in carbon-heteroatom bond formation [10] [13] [14]. Carbon-oxygen coupling reactions proceed efficiently at room temperature, achieving up to 95% yields with methanol and aryl bromides [10]. The reaction scope extends to various nucleophiles, including primary and secondary alcohols [10].

Cyanation reactions represent another significant application area, with photoredox nickel systems enabling efficient conversion of aryl and alkenyl halides to corresponding nitriles [14]. These reactions utilize alpha-aminoacetonitrile as a safe cyanide source, avoiding traditional toxic reagents [14]. Mechanistic investigations reveal that photoredox catalysis facilitates access to transient nickel(III) aryl species, which undergo facile cyanide transfer followed by reductive elimination [14].

Computational Insights

Density functional theory calculations provide detailed understanding of photoredox nickel catalysis mechanisms [10] [14]. The calculations reveal that excited-state photocatalysts with reduction potentials below -0.87 volts versus ferrocene/ferrocenium effectively reduce nickel(II) to nickel(I) [10]. Subsequent oxidative addition of aryl halides generates nickel(III) intermediates with activation barriers significantly lower than thermal processes [14].

Carbon Dioxide Hydrogenation and Carbon Utilization Pathways

Bis(methylcyclopentadienyl)nickel(II) demonstrates significant potential in carbon dioxide hydrogenation and utilization processes, contributing to sustainable carbon chemistry [16] [17] [20]. These applications leverage the unique electronic properties of the nickel center to activate carbon dioxide under mild conditions [16] [17] [20].

Hydrogenation Mechanisms and Thermodynamics

Carbon dioxide hydrogenation catalyzed by nickel complexes proceeds through well-defined mechanistic pathways involving hydride transfer processes [16] [17]. The hydricity of nickel hydride intermediates plays a crucial role in determining catalytic efficiency [16] [17]. Experimental measurements reveal hydricity values of approximately 23.2 kilocalories per mole for relevant nickel hydride species [16] [17].

The thermodynamic favorability of hydride transfer from nickel centers to carbon dioxide depends on the relative hydricity values [16] [17]. With formate hydricity measured at 24.1 kilocalories per mole, the hydride transfer process becomes thermodynamically favorable by approximately 1 kilocalorie per mole [16] [17].

Table 3: Carbon Dioxide Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Pressure (atm) | Turnover Frequency (h⁻¹) | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Nickel bis(diphosphine) | 80 | 34 | 0.40 | 95 (formate) | [16] |

| Nickel phosphide | 200 | 20 | 1212 | 99 (carbon monoxide) | [20] |

| Nickel oxynitride | 180 | 1 | 339.7 | 85 (hydrogen) | [12] |

Mechanistic Pathways and Intermediates

The catalytic cycle for carbon dioxide hydrogenation involves multiple steps, beginning with hydrogen activation at the nickel center [16] [17]. Addition of hydrogen to nickel(II) complexes generates unobserved nickel dihydride intermediates, which undergo rapid deprotonation by base to form stable nickel hydride complexes [16] [17]. These hydride species then transfer hydrogen to carbon dioxide, producing formate and regenerating the starting catalyst [16] [17].

Surface plasmon-enhanced photocatalytic carbon dioxide hydrogenation represents an advanced application of nickel-based catalysts [20]. Nickel nitride nanosheets demonstrate exceptional activity, achieving carbon monoxide production rates of 1212 millimoles per gram per hour with 99% selectivity under visible light irradiation [20]. In situ infrared spectroscopy reveals formation of monodentate carbonate intermediates and linearly bonded carbon monoxide species during the catalytic process [20].

Carbon Utilization and Product Selectivity

Nickel phosphide compounds demonstrate remarkable selectivity in carbon dioxide reduction, producing multi-carbon products with unprecedented efficiency [21]. These catalysts achieve 100% faradaic efficiency for carbon-carbon bond formation, representing the first non-biological systems capable of selective conversion to three-carbon and four-carbon products [21]. The structure-selectivity relationship indicates that phosphorus content directly influences product distribution, with higher phosphorus levels favoring longer-chain products [21].

Carbon(sp²)-Hydrogen Functionalization: Ethoxylation and Fluorination Strategies

Bis(methylcyclopentadienyl)nickel(II) enables sophisticated carbon-hydrogen functionalization reactions, particularly in ethoxylation and fluorination processes [23] [24] [26]. These transformations represent significant advances in direct functionalization methodology, avoiding traditional pre-functionalization requirements [23] [24] [26].

Ethoxylation Reaction Mechanisms

Ethoxylation reactions catalyzed by nickel complexes proceed through well-defined mechanistic pathways involving cyclopentadienyl ligand participation [25]. The formation of ethoxycarbonylmethyl nickel complexes demonstrates the versatility of nickel centers in accommodating functionalized alkyl groups [25]. These complexes undergo facile carbonylation reactions, generating stable acyl intermediates under carbon monoxide atmosphere [25].

Table 4: Carbon-Hydrogen Functionalization Reaction Conditions and Outcomes

| Substrate Class | Functionalization Type | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|

| Pyridones | Ethoxylation | 60 | 12 | 85-92 | 90-95 | [23] |

| Anilines | Alkylation | 80 | 8 | 75-88 | 85-90 | [27] |

| Metallocenes | Desymmetrization | 25 | 24 | 80-95 | 92-98 | [24] |

Fluorination Strategies and Mechanisms

Carbon-fluorine bond activation represents a challenging transformation that bis(methylcyclopentadienyl)nickel(II) systems address effectively [26]. The catalyst facilitates selective fluorine abstraction from perfluorinated aromatics through radical mechanisms [26]. Computational studies reveal multiple competing pathways for carbon-fluorine bond cleavage, with activation barriers ranging from 23 to 31 kilocalories per mole depending on the specific mechanism [26].

Direct oxidative addition pathways demonstrate activation barriers of approximately 23 kilocalories per mole for carbon-fluorine bond cleavage [26]. Alternative pathways involving ligand cooperativity show comparable energy requirements, suggesting multiple viable reaction channels [26]. The involvement of radical intermediates becomes significant at higher temperatures, with homolytic cleavage pathways becoming accessible above certain energy thresholds [26].

Enantioselective Transformations

Recent developments in asymmetric carbon-hydrogen functionalization utilize chiral versions of bis(methylcyclopentadienyl)nickel(II) systems [23] [24]. These catalysts achieve exceptional enantioselectivity in intramolecular hydroarylation reactions, producing annulated products with excellent optical purity [23]. The use of sterically demanding carbene ligands proves crucial for achieving high selectivity, with bulky substituents providing effective chiral induction [23].

Planar chiral metallocene synthesis represents another significant application, with nickel catalysts enabling desymmetrization and kinetic resolution processes [24]. These reactions proceed through enantioselective carbon-hydrogen activation, with the stereochemical outcome determined during the initial bond-breaking step [24]. The methodology provides access to valuable chiral building blocks with high optical purity and broad substrate scope [24].

Chemical Vapor Deposition (CVD) of Nickel Films and Nanoparticles

Bis(methylcyclopentadienyl)nickel(II) serves as a highly effective precursor for chemical vapor deposition processes, enabling the controlled synthesis of nickel films and nanoparticles with tailored properties [2] [3]. The compound's favorable volatility characteristics, with a boiling point of 85-90°C at 1 mmHg vapor pressure, make it particularly suitable for low-temperature CVD applications [4] [5].

The CVD process utilizing bis(methylcyclopentadienyl)nickel(II) typically operates under carefully controlled conditions to optimize film quality and composition. The precursor is maintained at temperatures of 80°C to achieve sufficient vapor pressure for transport to the deposition chamber [6]. Deposition temperatures ranging from 300-400°C have been identified as optimal for achieving high-quality nickel films, with growth rates reaching 13 nanometers per minute [2] [6].

A critical aspect of the CVD process is the essential role of hydrogen as a carrier gas. Research has demonstrated that the absence of hydrogen results in significant carbon incorporation into the deposited films, with carbon content reaching up to 26 atomic percent [2] [6]. However, the introduction of hydrogen carrier gas dramatically reduces carbon impurities to as low as 4 atomic percent, producing films with composition approaching Ni₃C [2] [6].

The thermal decomposition pathway of bis(methylcyclopentadienyl)nickel(II) during CVD involves the initial loss of methyl groups from the cyclopentadienyl ligands, followed by the dissociation of the cyclopentadienyl rings themselves [2]. This decomposition process generates various gaseous byproducts, including cyclopentadiene, cyclopentene, and cyclopentane, which must be effectively removed from the deposition chamber to maintain film purity [2] [7].

Film morphology control represents another significant advantage of using bis(methylcyclopentadienyl)nickel(II) in CVD processes. The deposited films exhibit a characteristic nodular morphology consisting of small crystallites approximately 20 nanometers in size [7]. This fine-grained structure contributes to enhanced mechanical properties and improved electrical conductivity, with resistivity values as low as 120 microohm-centimeters achieved under optimized conditions [2].

| Parameter | Value |

|---|---|

| Precursor Temperature | 80°C |

| Deposition Temperature | 300-400°C |

| Growth Rate | 13 nm/min |

| Film Composition | Ni₃C (26 at.% C without H₂) |

| Resistivity | 120 μΩ·cm |

| Crystallite Size | ~20 nm |

The versatility of bis(methylcyclopentadienyl)nickel(II) in CVD extends to the synthesis of nickel nanoparticles on various substrates. Silicon substrates have been particularly successful for growing metallic nickel nanoparticles, which find applications in high-density storage media and magnetic devices [3] [5]. The controlled nucleation and growth of these nanoparticles can be achieved by manipulating deposition parameters such as precursor concentration, substrate temperature, and gas flow rates [8] [9].

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Epitaxial NiO

Plasma-enhanced atomic layer deposition utilizing bis(methylcyclopentadienyl)nickel(II) represents a significant advancement in the synthesis of high-quality epitaxial nickel oxide thin films [10] [11] [12]. This technique combines the precision of atomic layer deposition with the enhanced reactivity provided by plasma activation, enabling the growth of epitaxial NiO films at relatively low temperatures.

The PEALD process employs bis(methylcyclopentadienyl)nickel(II) as the nickel precursor in combination with oxygen plasma as the oxidizing agent [10] [13] [14]. The optimal temperature window for PEALD deposition has been established between 150-250°C, significantly lower than conventional thermal CVD processes [10] [12]. This reduced temperature requirement is particularly advantageous for temperature-sensitive substrates and flexible electronics applications [13] [14].

Growth rates in PEALD systems vary depending on the substrate material and deposition conditions. On platinum substrates, growth rates of 0.48 Å per cycle have been achieved, while ruthenium substrates yield 0.58 Å per cycle, and tungsten substrates demonstrate the highest growth rate of 0.84 Å per cycle [10] [12]. These substrate-dependent variations arise from differences in surface chemistry and nucleation behavior during the initial stages of film growth [10] [12].

The epitaxial growth of NiO films represents one of the most significant achievements using bis(methylcyclopentadienyl)nickel(II) in PEALD processes. On c-plane sapphire substrates, epitaxial NiO films with preferred orientation have been successfully grown at temperatures as low as 250°C [11]. These epitaxial films exhibit exceptional crystalline quality, with rocking curve full-width at half-maximum values as low as 0.045°, indicating single-crystal-like growth [11].

| PEALD Parameter | Value |

|---|---|

| Growth Temperature | 150-250°C |

| Growth Rate (Pt substrate) | 0.48 Å/cycle |

| Growth Rate (Ru substrate) | 0.58 Å/cycle |

| Growth Rate (W substrate) | 0.84 Å/cycle |

| Epitaxial Quality (FWHM) | 0.045° |

| Film Density | 6.6 g/cm³ |

The surface morphology of PEALD-grown NiO films demonstrates remarkable smoothness, with surface roughness values as low as 0.34 nanometers achieved on optimized substrates [11]. This ultra-smooth surface finish is attributed to the layer-by-layer growth mechanism inherent to the ALD process, combined with the enhanced surface mobility provided by plasma activation [11] [15].

Chemical composition analysis of PEALD NiO films reveals near-stoichiometric nickel oxide with minimal carbon contamination [11] [13]. X-ray photoelectron spectroscopy studies confirm the presence of Ni²⁺ in octahedral coordination, characteristic of the rock-salt crystal structure of NiO [11]. The absence of metallic nickel signatures in pristine films indicates complete oxidation of the precursor during the plasma-enhanced process [11].

The plasma enhancement mechanism involves the generation of highly reactive oxygen species, including atomic oxygen, oxygen radicals, and ionized oxygen species [16] [14]. These reactive species facilitate the complete decomposition of the bis(methylcyclopentadienyl)nickel(II) precursor and ensure efficient removal of organic ligands, resulting in high-purity oxide films [16] [14].

Focused Electron/Ion Beam-Induced Deposition (FEBID/FIBID) Techniques

Focused electron beam-induced deposition and focused ion beam-induced deposition techniques utilizing bis(methylcyclopentadienyl)nickel(II) offer unique capabilities for the direct writing of nickel-based nanostructures with nanometer-scale precision [17] [18] [19]. These advanced fabrication methods enable the creation of complex three-dimensional nanostructures that are difficult or impossible to achieve using conventional lithographic techniques.

The FEBID process using bis(methylcyclopentadienyl)nickel(II) operates through electron-induced decomposition of the precursor molecules adsorbed on the substrate surface [17] [18]. Typical deposition parameters include electron beam voltages of 5 kilovolts and beam currents of 1.6 nanoamperes, with the precursor maintained at 57°C to achieve sufficient vapor pressure [17] [18]. Under these conditions, the volume deposition rate reaches approximately 5.9×10⁻³ cubic micrometers per nanocoulomb [17].

The as-deposited FEBID material initially contains relatively low nickel content, typically 12-18 atomic percent, with the remainder consisting primarily of carbon from the cyclopentadienyl ligands [17] [18]. However, post-deposition treatment using focused electron beam irradiation under oxygen flux can dramatically improve the material purity and properties [17] [18].

| FEBID Parameter | Value |

|---|---|

| Beam Voltage | 5 kV |

| Beam Current | 1.6 nA |

| Precursor Temperature | 57°C |

| Initial Ni Content | 12-18 at.% |

| Volume Deposition Rate | 5.9×10⁻³ μm³/nC |

| Post-Treatment | O₂ flux + electron beam |

The post-treatment process involves exposing the as-deposited material to oxygen gas while simultaneously irradiating with a focused electron beam [17] [18]. This dual-action treatment achieves two critical objectives: removal of carbon contamination and oxidation of nickel to form pure nickel oxide deposits [17] [18]. The resulting NiO deposits exhibit significantly improved electrical properties, with resistivity values of 2000 ohm-centimeters and polycrystalline structure with face-centered cubic lattice [17] [18].

Focused ion beam-induced deposition using bis(methylcyclopentadienyl)nickel(II) employs higher energy ion beams, typically 30 kilovolts, with beam currents of 24 picoamperes [17] [18]. The FIBID process generally yields higher initial nickel content compared to FEBID, reaching 22 atomic percent nickel in the as-deposited material [17] [18]. However, the higher energy ion bombardment also introduces additional complexity in terms of substrate damage and material mixing effects [17] [18].

The unique capability of FEBID/FIBID techniques to create functional nanodevices has been demonstrated through the fabrication of nickel oxide nanowires exhibiting resistance switching behavior [17] [18]. These nanowires show promising characteristics for applications in resistive random-access memory devices and other electronic applications requiring nanoscale switching elements [17] [18].

Nanostructured Materials: Morphology Control and Performance Optimization

The synthesis of nanostructured materials using bis(methylcyclopentadienyl)nickel(II) encompasses a broad range of morphological control strategies and performance optimization techniques [8] [9] [20]. These approaches enable the tailoring of material properties to meet specific application requirements while maintaining the advantages of using this versatile precursor compound.

Morphology control in nanostructured nickel and nickel oxide materials depends critically on the chosen synthesis method and processing parameters. Chemical vapor deposition produces nodular films with crystallite sizes of approximately 20 nanometers, while plasma-enhanced atomic layer deposition yields epitaxial single-crystal-like growth with grain sizes of 5-10 nanometers [11] [7]. Thermal atomic layer deposition results in polycrystalline structures with grain sizes of 12-14 nanometers, and focused beam deposition techniques create nanowires and nanopatterns with grain sizes as small as 5 nanometers [11] [17] [18].

| Synthesis Method | Morphology Control | Grain Size | Surface Roughness | Density |

|---|---|---|---|---|

| CVD | Nodular films | ~20 nm | High nodular | Variable |

| PEALD | Epitaxial growth | 5-10 nm | 0.34 nm | 6.6 g/cm³ |

| Thermal ALD | Polycrystalline | 12-14 nm | 1-2 nm | 5.8-6.2 g/cm³ |

| FEBID | Nanowires/patterns | 5 nm | Pattern dependent | 2-4 g/cm³ |

Performance optimization strategies for nanostructured materials based on bis(methylcyclopentadienyl)nickel(II) focus on several key parameters depending on the intended application [8] [9] [20]. For thin film deposition applications, temperature control and the use of hydrogen carrier gas are critical for minimizing carbon content and achieving high-quality films [2] [6]. The optimization of these parameters has successfully reduced carbon content from 26 atomic percent to as low as 4 atomic percent [2] [6].

Epitaxial growth applications require careful substrate matching and lattice parameter considerations [11]. The successful growth of epitaxial NiO films on c-plane sapphire substrates demonstrates the importance of selecting appropriate substrate materials with compatible crystal structures [11]. The achieved epitaxial quality, characterized by rocking curve full-width at half-maximum values of 0.045°, represents state-of-the-art performance for oxide thin films [11].

Nanoparticle synthesis applications benefit from precise control of precursor concentration and reaction conditions [8] [9]. Size distribution control within ±10% has been achieved through careful optimization of synthesis parameters, enabling the production of nanoparticles with sizes ranging from 10 to 200 nanometers [9]. This size control is particularly important for applications in catalysis and magnetic storage media [8] [9].

Electronic device applications require optimization of electrical conductivity through post-processing treatments [21]. Post-annealing treatments in hydrogen-containing atmospheres have proven effective in reducing resistivity values to as low as 44.9 microohm-centimeters, representing a significant improvement over as-deposited materials [21]. These treatments remove residual organic contamination and improve crystalline quality [21].

| Application | Key Parameter | Optimization Strategy | Performance Metric | Achieved Value |

|---|---|---|---|---|

| Thin Film Deposition | Temperature Control | H₂ carrier gas | Carbon content <4% | 26 at.% C to 4% C |

| Epitaxial Growth | Substrate Matching | Lattice matching | FWHM <0.1° | 0.045° rocking curve |

| Nanoparticle Synthesis | Size Control | Precursor concentration | Size distribution ±10% | 10-200 nm range |

| Electronic Devices | Conductivity | Post-annealing | Resistivity <50 μΩ·cm | 44.9 μΩ·cm |

The integration of bis(methylcyclopentadienyl)nickel(II)-based nanostructured materials into functional devices demonstrates the practical utility of these optimization strategies [14] [15] [20]. Applications in hole transport layers for perovskite solar cells have achieved power conversion efficiencies exceeding 17%, highlighting the potential for high-performance optoelectronic devices [14]. Similarly, applications in lithium-ion battery electrodes have demonstrated specific capacities above 1300 milliampere-hours per gram, significantly exceeding the theoretical capacity of bulk nickel oxide [15].

The development of cost-effective synthesis routes represents another important aspect of performance optimization [8] [22]. Economic analysis of nanoparticle synthesis processes has identified opportunities for reducing raw material costs by up to 58% through strategic reagent substitution and stoichiometric optimization, while maintaining product quality and performance [8] [22].